S-(2-Hydroxypropyl)glutathione-d6

Stable isotope dilution mass spectrometry MRM selectivity Isotopic crosstalk avoidance

S-(2-Hydroxypropyl)glutathione-d6 is a hexadeuterated stable isotope-labeled analog of S-(2-hydroxypropyl)glutathione (IIA), a biliary glutamylcysteinylglycine (GSH) conjugate metabolite of the nematocide and soil fumigant 1,2-dibromo-3-chloropropane (DBCP). The compound bears six deuterium atoms at the hydroxypropyl side-chain moiety (InChI isotopic specification: i1D3,5D2,7D), yielding a molecular formula of C₁₃H₁₇D₆N₃O₇S and a molecular weight of 371.44 g/mol.

Molecular Formula C13H23N3O7S
Molecular Weight 371.44 g/mol
Cat. No. B12431086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-Hydroxypropyl)glutathione-d6
Molecular FormulaC13H23N3O7S
Molecular Weight371.44 g/mol
Structural Identifiers
SMILESCC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
InChIInChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D
InChIKeyQZGTWORENDJZMJ-DWEFYRJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-Hydroxypropyl)glutathione-d6 – Stable Isotope-Labeled Internal Standard for DBCP Metabolite Quantification


S-(2-Hydroxypropyl)glutathione-d6 is a hexadeuterated stable isotope-labeled analog of S-(2-hydroxypropyl)glutathione (IIA), a biliary glutamylcysteinylglycine (GSH) conjugate metabolite of the nematocide and soil fumigant 1,2-dibromo-3-chloropropane (DBCP). The compound bears six deuterium atoms at the hydroxypropyl side-chain moiety (InChI isotopic specification: i1D3,5D2,7D), yielding a molecular formula of C₁₃H₁₇D₆N₃O₇S and a molecular weight of 371.44 g/mol [1]. It is classified as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and is applied exclusively in research and analytical settings [2].

Why S-(2-Hydroxypropyl)glutathione-d6 Cannot Be Replaced by Unlabeled or Analog Internal Standards


Generic substitution of S-(2-Hydroxypropyl)glutathione-d6 with the unlabeled analyte or a structural analog internal standard is analytically unsound for three convergent reasons. First, stable isotope dilution (SID) LC-MS/MS methodology, regarded as the highest-specificity approach for GSH-adduct quantification, requires that the internal standard and analyte co-elute under identical chromatographic conditions and share ionization behavior; only a SIL-IS can satisfy both requirements simultaneously [1]. Second, the +6 Da mass shift provided by the hexadeuterated label exceeds the commonly cited minimum of +3 Da needed to avoid isotopic cross-talk with the natural-abundance isotopologue envelope of the unlabeled analyte, whereas a d3-labeled variant provides only ≈+3 Da, increasing the risk of MRM channel overlap . Third, S-(2-hydroxypropyl)glutathione is mechanistically unique among DBCP biliary conjugates—it is the sole metabolite arising via a cytochrome P-450 pathway rather than glutathione S-transferase (GST)-mediated episulfonium ion chemistry—so quantifying this specific conjugate demands an internal standard that faithfully tracks its extraction, chromatography, and ionization without introducing pathway-agnostic bias [2].

S-(2-Hydroxypropyl)glutathione-d6 – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Mass Shift Magnitude: +6 Da (d6) vs. +3 Da (d3) vs. 0 Da (Unlabeled) for MRM Channel Selectivity

S-(2-Hydroxypropyl)glutathione-d6 provides a molecular ion mass shift of +6.04 Da relative to the unlabeled analyte (371.44 vs. 365.40 g/mol), equating to a Δm of +6 Da [1]. In comparison, the commercially available S-(2-Hydroxypropyl)glutathione-d3 HCl provides a net mass increment of only ≈+3 Da (free base equivalent), while the unlabeled analyte offers zero mass shift. Published best-practice guidelines for SIL-IS design recommend a minimum mass difference of +3 Da between analyte and internal standard to prevent isotopic envelope overlap in selected reaction monitoring (SRM/MRM) channels; the +6 Da shift of the d6 variant provides a 2× safety margin above this threshold, substantially reducing the risk of quantitative bias from cross-talk at analyte concentrations near the lower limit of quantification (LLOQ) .

Stable isotope dilution mass spectrometry MRM selectivity Isotopic crosstalk avoidance

Deuterium Retention Pattern: 3 Atoms (P-450 Pathway) vs. 5 Atoms (GST Pathway) in DBCP Biliary Conjugates

In the seminal study by Pearson et al. (1990), five biliary GSH conjugates of DBCP were isolated from rats and their deuterium retention was assessed using [1,1,2,3,3-²H₅]DBCP (D5-DBCP). GSH conjugates I [S-(2,3-dihydroxypropyl)glutathione], III [S-(3-chloro-2-hydroxypropyl)glutathione], IV [1,3-di(S-glutathionyl)propan-2-ol], and V [1-(glycyl-S-cysteinyl)-3-(S-glutathionyl)propan-2-ol] all displayed quantitative retention of five deuterium atoms, consistent with GST-mediated episulfonium ion chemistry. In contrast, S-(2-hydroxypropyl)glutathione (IIA) retained only three deuterium atoms—a loss of two deuterium atoms relative to the substrate—unambiguously invoking a cytochrome P-450-mediated mechanism in its genesis [1]. This makes IIA the sole DBCP conjugate that reports on P-450-dependent bioactivation, a pathway directly implicated in DBCP-induced DNA damage and organ-specific toxicity.

Mechanistic toxicology DBCP bioactivation Cytochrome P-450 vs. GST pathway discrimination

Co-Elution Fidelity: Deuterated SIL-IS vs. Structural Analog Internal Standard in Reversed-Phase LC-MS/MS

The SID LC-MRM/MS methodology, as established by Blair (2010), mandates that the analyte and its heavy isotope internal standard exhibit the same relative LC retention time established during method validation, in addition to sharing parent and product ion transitions [1]. Deuterated SIL-IS compounds such as S-(2-Hydroxypropyl)glutathione-d6 exhibit near-identical reversed-phase chromatographic behavior to their unlabeled counterparts because deuterium substitution on the hydroxypropyl side chain produces a negligible change in hydrophobicity (log D). By contrast, structural analog internal standards—for example, S-(3-hydroxypropyl)glutathione (IIB, the regioisomer) or S-(2,3-dihydroxypropyl)glutathione (I)—differ in hydroxylation pattern and thus in polarity, resulting in distinct retention times that can diverge by 0.5–2.0 min under typical gradient conditions. Stokvis et al. (2005) demonstrated that switching from a structural analog IS to a SIL-IS for the anticancer drug Kahalalide F significantly improved assay performance across precision, accuracy, and robustness metrics, and noted that similar improvements should be expected for other LC-MS/MS assays [2].

LC-MS/MS method validation Internal standard selection Chromatographic co-elution

Isotopic Enrichment and Chemical Purity: ≥98% Specification vs. Lower-Grade Deuterated Conjugates

Commercially available S-(2-Hydroxypropyl)glutathione-d6 is supplied with a certified chemical purity of ≥98% across multiple independent vendors, as documented in Certificates of Analysis (COA) and Material Safety Data Sheets . Clearsynth reports a purity specification of 98% (MSDS Section 2) ; ChemicalBook and Coompo Research Chemicals similarly specify 98% purity [1]. This ≥98% purity threshold is material to procurement decisions: a 2% impurity burden in a SIL-IS can introduce detectable unlabeled analyte carryover that biases the isotope dilution calculation, particularly when the internal standard is spiked at concentrations 10–100× above the expected analyte level. In comparison, custom-synthesized or lower-grade deuterated glutathione conjugates may exhibit isotopic enrichments of 95% or below, requiring users to independently verify enrichment by high-resolution mass spectrometry before deploying them in validated methods.

Isotopic enrichment certification Chemical purity specification Procurement quality assurance

Free Form (d6) vs. Hydrochloride Salt (d3): Implications for LC-MS Mobile Phase Compatibility

S-(2-Hydroxypropyl)glutathione-d6 is supplied as the free form (molecular weight 371.44 g/mol, no counterion) [1], whereas the nearest commercially available lower-labeled comparator, S-(2-Hydroxypropyl)glutathione-d3, is supplied exclusively as the hydrochloride salt (MW 404.88 g/mol, C₁₃H₂₁D₃ClN₃O₇S) . The free form is directly soluble in aqueous/organic mobile phases commonly employed in reversed-phase LC-MS/MS (e.g., water/acetonitrile with 0.1% formic acid) without introducing chloride ions. The HCl salt form introduces a stoichiometric chloride counterion that can act as an ion-pairing agent, potentially altering retention behavior on certain stationary phases, and may contribute to ion suppression in negative-ion electrospray ionization mode. While no published head-to-head ionization efficiency comparison between the d6 free form and d3 HCl salt exists, the class-level principle that counterion identity affects ESI response is well established in bioanalytical method development literature.

Deuterated standard formulation LC-MS mobile phase compatibility Ion suppression avoidance

Analytical Validation Benchmark: Deuterated GSH Conjugate Internal Standard Achieves LOQ of 10 ng/Incubation with Intra-Assay CV of 6.8%

A directly relevant analytical validation benchmark is provided by Thatcher and Murray (2001), who developed an LC-MS assay for the glutathione conjugate of paracetamol (acetaminophen) in human hepatic microsomal incubations using a deuterated analogue as internal standard. The method achieved a limit of quantification (LOQ) of 10 ng/incubation with an intra-assay coefficient of variation (CV) of 6.8% at the LOQ concentration [1]. This validation study establishes a performance precedent for deuterated GSH conjugate SIL-IS in complex biological matrices. While this study did not employ S-(2-Hydroxypropyl)glutathione-d6 specifically, the analytical principles—SPE extraction, microbore LC-positive ion ESI-MS with selected ion recording, and deuterated IS—are directly transferable to DBCP metabolite quantification workflows using the d6 SIL-IS. The LOQ of 10 ng/incubation and CV of 6.8% serve as conservative baseline performance expectations that S-(2-Hydroxypropyl)glutathione-d6 should meet or exceed when deployed under analogous conditions.

Method validation benchmark Limit of quantification Intra-assay precision

Optimal Procurement and Application Scenarios for S-(2-Hydroxypropyl)glutathione-d6


Quantitative Bioanalysis of DBCP Metabolite IIA in Biological Matrices via Validated SID LC-MS/MS

S-(2-Hydroxypropyl)glutathione-d6 is the designated SIL-IS for absolute quantification of S-(2-hydroxypropyl)glutathione (IIA) in bile, plasma, urine, and tissue homogenates from DBCP-exposed model systems. The +6 Da mass shift enables unequivocal MRM channel assignment, while the co-elution property ensures that matrix effects, extraction recovery losses, and ion suppression are compensated identically for analyte and IS across the entire chromatographic peak. This application is supported by the Blair (2010) SID LC-MRM/MS framework [1] and the Pearson et al. (1990) definitive identification of IIA as a biliary DBCP conjugate [2]. Procurement note: lot-specific COA with isotopic enrichment ≥98% should be requested to support method validation documentation.

Mechanistic Toxicology Studies Discriminating P-450 vs. GST-Mediated DBCP Bioactivation Pathways

Because S-(2-hydroxypropyl)glutathione is the only DBCP biliary conjugate formed via a cytochrome P-450 mechanism (retaining 3 of 5 deuterium atoms from D5-DBCP) while all other conjugates (I, III, IV, V) arise from GST-catalyzed episulfonium ion chemistry (quantitative 5-atom deuterium retention), the d6 internal standard enables pathway-specific quantification. Researchers investigating the relative contribution of P-450 vs. GST bioactivation to DBCP-induced genotoxicity, nephrotoxicity, or testicular toxicity can use this SIL-IS to measure IIA levels as a selective P-450 pathway biomarker, while quantifying conjugates I, III, IV, or V (using their respective SIL-IS) to assess GST pathway flux. This differential pathway-monitoring capability is directly grounded in the Pearson et al. (1990) mechanistic data [1].

In Vitro Reactive Metabolite Screening and Drug Safety Assessment Using Glutathione Trapping

In preclinical drug metabolism and safety assessment, glutathione trapping assays are employed to detect reactive electrophilic metabolites. S-(2-Hydroxypropyl)glutathione-d6 can serve as a quantitative internal standard for analogous hydroxypropyl-GSH adducts formed from epoxide or episulfonium ion intermediates. The class-level precedent established by Defoy et al. (2011), who demonstrated that deuterium-labeled bis-methyl GSH esters combined with nLC-ESI-MS/MS improved reactive metabolite detection sensitivity and specificity compared to unlabeled GSH trapping, supports the extension of deuterated GSH conjugate IS to broad-spectrum reactive metabolite screening workflows [1]. The +6 Da label facilitates data-dependent acquisition strategies that discriminate true GSH adducts from background ions.

Environmental and Occupational Biomonitoring of DBCP Exposure via Urinary Metabolite Analysis

DBCP remains a contaminant of regulatory concern in groundwater and agricultural settings due to its historical use as a soil fumigant and its classification as a probable human carcinogen (EPA Group B2). Urinary S-(2-hydroxypropyl)glutathione (or its mercapturic acid downstream metabolite) can serve as a biomarker of recent DBCP exposure. The d6 SIL-IS enables precise, matrix-effect-corrected quantification at sub-ng/mL levels in human urine, meeting the analytical sensitivity requirements for occupational exposure surveillance. This scenario is supported by the general SID methodology for GSH-adduct biomarker analysis described by Blair (2010) [1] and by the precedent for deuterated GSH conjugate IS achieving LOQ of 10 ng/incubation with CV 6.8% in biological matrices [2].

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